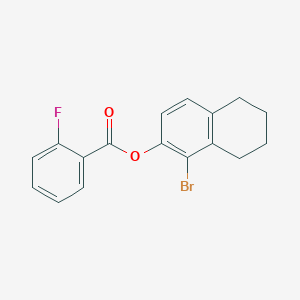![molecular formula C15H16N2O3S B5879980 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Applications De Recherche Scientifique
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. In cancer research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and colon cancer. In asthma research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to reduce airway inflammation and bronchoconstriction. In inflammation research, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 is a selective antagonist for the adenosine A2B receptor, which is expressed in various tissues, including immune cells, endothelial cells, and cancer cells. Adenosine A2B receptor activation has been shown to promote tumor growth, inflammation, and asthma. 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 blocks the activation of adenosine A2B receptor by adenosine, which leads to the inhibition of tumor growth, inflammation, and asthma.
Biochemical and Physiological Effects
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of airway inflammation, and suppression of pro-inflammatory cytokines and chemokines. 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 has several advantages for lab experiments, including its high yield and purity, selective antagonism for the adenosine A2B receptor, and well-established synthesis method. However, 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 also has some limitations, including its potential toxicity and off-target effects, which may require further investigation.
Orientations Futures
There are several future directions for the research of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754, including the identification of its off-target effects, the development of more potent and selective adenosine A2B receptor antagonists, and the evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, the combination of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 can be synthesized using various methods, including the reaction of 2-methyl-5-nitrobenzamide with 2-methylphenylamine and sulfonyl chloride, followed by reduction with sodium dithionite. Another method involves the reaction of 2-methyl-5-aminobenzamide with 2-methylphenylsulfonyl chloride. Both methods result in the formation of 2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide 1754 with high yield and purity.
Propriétés
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-12(9-13(10)15(16)18)21(19,20)17-14-6-4-3-5-11(14)2/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZKWBILNJOREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)




